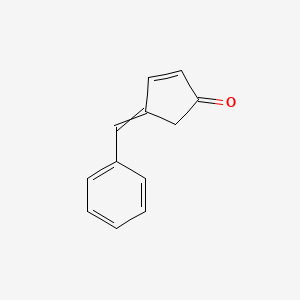

4-Benzylidenecyclopent-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

105122-33-6 |

|---|---|

Molecular Formula |

C12H10O |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

4-benzylidenecyclopent-2-en-1-one |

InChI |

InChI=1S/C12H10O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

YPHNAPQTDPXQMB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=CC=CC=C2)C=CC1=O |

Origin of Product |

United States |

Nomenclature, Structural Features, and Stereochemical Considerations of 4 Benzylidenecyclopent 2 En 1 One

Systematic IUPAC Naming Conventions for 4-Benzylidenecyclopent-2-en-1-one

The name "this compound" itself provides a clear description of the molecule's structure based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). Let's break down the name:

Cyclopent-2-en-1-one : This is the parent structure, indicating a five-membered carbon ring (cyclopent) containing a double bond (en) starting at position 2 and a ketone functional group (one) at position 1.

4-Benzylidene : This prefix indicates a substituent attached to the fourth carbon of the cyclopentenone ring. The "benzylidene" group consists of a benzene (B151609) ring attached to a methylene (B1212753) group (=CH-), which is double-bonded to the parent ring.

Therefore, the systematic name precisely describes a cyclopentenone ring with a benzylidene group at the C4 position.

| Component | Description |

| cyclopent | A five-membered ring of carbon atoms. |

| -2-en | A double bond is present between carbons 2 and 3 of the ring. |

| -1-one | A ketone functional group (C=O) is located at the first carbon of the ring. |

| 4-benzylidene | A C6H5CH= group is attached to the fourth carbon of the cyclopentenone ring. |

Isomeric Forms and Stereoisomeric Aspects of this compound Derivatives

The structure of this compound allows for the existence of stereoisomers, particularly due to the exocyclic double bond (the bond connecting the benzylidene group to the cyclopentenone ring).

E/Z Isomerism : The double bond between the benzylidene group and the cyclopentenone ring can exist in two different geometric configurations, designated as E and Z. The E isomer (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides of the double bond, while the Z isomer (from the German zusammen, meaning together) has them on the same side. The priority of the groups is determined by the Cahn-Ingold-Prelog (CIP) rules. For this compound, the phenyl group and the C3 of the cyclopentenone ring are typically the higher priority groups.

When considering derivatives of this compound, the potential for stereoisomerism can increase. For instance, if the cyclopentenone ring itself contains chiral centers (carbons with four different substituents), diastereomers and enantiomers can arise.

| Isomer Type | Description | Example in this compound |

| E/Z Isomerism | Arises from restricted rotation around the exocyclic C=C double bond. | The phenyl group and the cyclopentenone ring can be on the same (Z) or opposite (E) sides of the double bond. |

| Enantiomers | Non-superimposable mirror images that can occur if a chiral center is introduced in a derivative. | A substituted derivative with a chiral carbon on the cyclopentenone ring. |

| Diastereomers | Stereoisomers that are not mirror images of each other, possible with multiple stereocenters. | A derivative with multiple chiral centers or a combination of a chiral center and E/Z isomerism. |

Conformational Analysis of the Benzylidene and Cyclopentenone Moieties

Cyclopentenone Moiety:

The cyclopentenone ring is not perfectly flat. Due to the presence of the sp2-hybridized carbons of the double bond and the carbonyl group, the ring adopts a puckered conformation to relieve ring strain. The most common conformation for a cyclopentenone ring is the envelope conformation . rsc.org In this arrangement, four of the carbon atoms lie in a plane, while the fifth carbon atom is out of the plane, resembling an opened envelope. The flexibility of the ring allows for interconversion between different envelope conformations.

Benzylidene Moiety:

The benzylidene group consists of a planar phenyl ring attached to a double bond. The rotation around the single bond connecting the phenyl ring to the exocyclic double bond is a key conformational feature. The degree of this rotation influences the extent of conjugation between the phenyl ring and the enone system of the cyclopentenone. X-ray analysis of similar benzylideneaniline (B1666777) structures has shown that the aniline (B41778) ring can be significantly twisted out of the plane of the C=N-C=C system. rsc.org This suggests that the phenyl ring in this compound may also be twisted relative to the cyclopentenone ring. This twist is a balance between steric hindrance with the cyclopentenone ring and the electronic stabilization gained from extended conjugation.

The benzylidene group is a common feature in organic chemistry and is found in various compounds, where it can act as a protecting group or be a key part of a larger molecular structure. wikipedia.orgwikipedia.org

| Moiety | Preferred Conformation | Key Conformational Feature |

| Cyclopentenone | Envelope Conformation rsc.org | Puckering of the five-membered ring to minimize ring strain. |

| Benzylidene | Near-planar phenyl ring | Rotation around the C-C single bond connecting the phenyl ring to the exocyclic double bond. |

Synthetic Methodologies for 4 Benzylidenecyclopent 2 En 1 One and Its Analogues

Classical Synthesis Approaches

The foundational methods for constructing the benzylidene cyclopentenone scaffold rely on well-established condensation reactions. These strategies are characterized by their straightforward nature and the use of readily available starting materials.

The most direct and widely employed method for the synthesis of 4-benzylidenecyclopent-2-en-1-one is the base-catalyzed cross-aldol condensation between cyclopentanone (B42830) and benzaldehyde (B42025). This reaction, a variation of the Claisen-Schmidt condensation, proceeds in two main steps: an initial aldol (B89426) addition followed by a dehydration (elimination) step to form the α,β-unsaturated ketone.

In a typical procedure, cyclopentanone is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to generate an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the more stable, conjugated this compound. The strong thermodynamic driving force for this dehydration is the formation of an extended π-conjugated system involving the benzene (B151609) ring, the double bond, and the carbonyl group.

The reaction conditions can be manipulated to optimize the yield. For instance, the use of a stoichiometric amount of base in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating is common. The reaction can also be influenced by the nature of the substituents on the benzaldehyde ring. Electron-donating groups may slow down the reaction, while electron-withdrawing groups can accelerate it by increasing the electrophilicity of the carbonyl carbon.

A significant challenge in this synthesis is the potential for self-condensation of cyclopentanone. To mitigate this, the reaction is often carried out by slowly adding the cyclopentanone to a mixture of benzaldehyde and the base. This ensures that the concentration of the enolate is kept low, favoring the cross-condensation over self-condensation.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaOH | Ethanol/Water | Room Temp | ~70-80 | General Procedure |

| KOH | Methanol | 40-50 | ~75-85 | General Procedure |

| Ba(OH)₂ | Ethanol | Reflux | High | General Procedure |

The Knoevenagel condensation offers an alternative route to benzylidene cyclopentenone derivatives. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, typically catalyzed by a weak base such as an amine or its salt. In the context of synthesizing analogues of this compound, this method often involves a dicarbonyl compound that can be subsequently cyclized.

A classic example involves the reaction of benzaldehyde with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a catalyst like piperidine. The initial Knoevenagel adduct can then undergo further transformations, including cyclization and decarboxylation, to form a cyclopentenone ring.

Variants of the Knoevenagel condensation, such as the Doebner modification, utilize pyridine (B92270) as both the catalyst and the solvent, often with the addition of a Lewis acid co-catalyst. These conditions can promote the reaction at lower temperatures and improve yields.

While not the most direct route to this compound itself, the Knoevenagel condensation is a powerful tool for accessing a wide array of substituted benzylidene cyclopentenone analogues, particularly when starting with more complex active methylene compounds.

Modern and Green Chemistry Synthetic Routes

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally benign synthetic methodologies. This has led to the emergence of novel approaches for the synthesis of this compound and its analogues.

Multicomponent reactions (MCRs) are processes in which three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants. MCRs are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste generation, and often lead to high atom economy.

Several MCR strategies have been developed for the synthesis of functionalized cyclopentenone derivatives. For example, a one-pot reaction involving benzaldehyde, an active methylene compound, and a source of the cyclopentenone backbone can be envisioned. These reactions often proceed through a cascade of transformations, such as Michael additions and intramolecular condensations, to rapidly build molecular complexity.

The development of novel catalysts has revolutionized the synthesis of benzylidene cyclopentenones. These catalysts offer improved efficiency, selectivity, and sustainability compared to classical stoichiometric reagents.

Heterogeneous catalysts, such as solid acids and bases, are particularly attractive as they can be easily separated from the reaction mixture and reused, thus simplifying purification and reducing waste. Examples include zeolites, hydrotalcites, and functionalized mesoporous silicas. These materials can be tailored to provide specific active sites that promote the aldol condensation with high selectivity. For instance, solid base catalysts can efficiently generate the enolate of cyclopentanone while minimizing side reactions.

Furthermore, the use of microwave irradiation in conjunction with catalysis has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times. This is attributed to the efficient and uniform heating provided by microwaves, which can enhance the catalytic activity.

| Catalyst | Reaction Conditions | Time | Yield (%) | Reference |

| Mg/Al hydrotalcite | Solvent-free, 100 °C | 2 h | 95 | |

| KF/Al₂O₃ | Microwave, 600 W | 5 min | 92 | |

| SO₄²⁻/ZrO₂ | Reflux, Ethanol | 6 h | 88 |

The synthesis of chiral, non-racemic this compound analogues is of significant interest due to the importance of enantiomerically pure compounds in various applications, including pharmaceuticals and materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Enantioselective approaches to benzylidene cyclopentenones often rely on the use of chiral catalysts. These can be small organic molecules (organocatalysts), such as proline and its derivatives, or metal complexes with chiral ligands. For instance, a chiral amine catalyst can be used to promote an asymmetric aldol condensation between a modified cyclopentanone and benzaldehyde, leading to the formation of an enantioenriched product.

Another strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

These asymmetric methodologies are at the forefront of modern organic synthesis and provide access to a wide range of structurally diverse and stereochemically defined benzylidene cyclopentenone derivatives.

Synthesis of Derivatized this compound Libraries

The construction of libraries of derivatized this compound analogues is crucial for structure-activity relationship (SAR) studies, enabling the systematic evaluation of how different functional groups impact their biological or material properties. The primary method for generating such libraries is the Claisen-Schmidt condensation, a robust and versatile reaction between a ketone and an aromatic aldehyde. wikipedia.orgchemrxiv.org

The general approach involves the reaction of cyclopentenone with a variety of substituted benzaldehydes under basic or acidic conditions. This allows for the introduction of a wide range of substituents on the benzylidene moiety. One-pot, three-component synthesis approaches have also been developed to streamline the process and improve efficiency, allowing for the rapid generation of diverse compound sets. nih.govnih.gov

A notable example of library synthesis involves the solvent-free Claisen-Schmidt reaction of cyclopentanone with various substituted benzaldehydes using solid sodium hydroxide as a catalyst. This method has demonstrated high efficiency, with excellent yields reported for a range of benzaldehyde derivatives. nih.gov

Below is a representative table of substituted benzaldehydes that can be used in the synthesis of this compound derivatives, highlighting the versatility of the Claisen-Schmidt condensation for library generation.

| Benzaldehyde Derivative | Resulting Substituent on Benzylidene Moiety |

| Benzaldehyde | Unsubstituted Phenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl |

| 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)phenyl |

| 2-Hydroxybenzaldehyde | 2-Hydroxyphenyl |

| 3-Bromobenzaldehyde | 3-Bromophenyl |

This table illustrates the straightforward introduction of various electronic and steric features onto the core scaffold, which is fundamental for building a comprehensive compound library. The reaction conditions can be optimized for parallel synthesis formats, further accelerating the discovery process. researchgate.net

Challenges and Future Directions in this compound Synthesis

Despite the utility of established methods, the synthesis of this compound and its analogues is not without its challenges. These challenges, however, also pave the way for future research and the development of more advanced synthetic strategies.

Current Challenges:

Stereoselectivity: A significant challenge lies in controlling the stereochemistry of the exocyclic double bond, which can exist as either the E or Z isomer. While the E isomer is often thermodynamically favored, achieving high stereoselectivity can be difficult under certain reaction conditions. The development of stereoselective catalytic systems is a key area of ongoing research. rsc.orgresearchgate.net

Purification: The separation of the desired product from starting materials, catalysts, and any side products can be challenging, particularly in the context of library synthesis where high throughput is desired.

Scalability: Translating laboratory-scale syntheses to larger, industrial-scale production can present difficulties in maintaining reaction efficiency, controlling exotherms, and ensuring consistent product quality.

Future Directions:

The future of this compound synthesis will likely focus on addressing the current challenges through the adoption of modern synthetic technologies and methodologies.

Advanced Catalysis: The development of novel and more efficient catalysts is a primary focus. This includes the design of catalysts that can promote the reaction under milder conditions, improve yields, and, crucially, control stereoselectivity. mdpi.com This could involve organocatalysts, metal-based catalysts with tailored ligand systems, or biocatalysts.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic routes. This includes the use of greener solvents (such as water), solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. numberanalytics.com These approaches not only reduce the environmental impact but can also lead to faster reaction times and improved yields.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, and the potential for easier scale-up. organic-chemistry.org The application of flow chemistry to the synthesis of this compound libraries could significantly improve efficiency and consistency.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalysis can offer high selectivity under mild conditions and is an attractive green alternative to traditional chemical catalysts. Exploring enzymatic aldol condensations for the synthesis of this scaffold is a promising future direction.

Multicomponent Reactions: Further development of one-pot, multicomponent reactions will continue to be a priority for the efficient construction of complex molecular architectures from simple starting materials. nih.gov This strategy is particularly well-suited for generating diverse libraries of compounds for high-throughput screening.

By addressing the existing challenges and embracing these future directions, the synthesis of this compound and its analogues will continue to evolve, providing access to novel compounds with a wide range of potential applications.

Advanced Spectroscopic Characterization of 4 Benzylidenecyclopent 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of 4-Benzylidenecyclopent-2-en-1-one is anticipated to reveal distinct signals corresponding to the protons of the benzylidene group and the cyclopentenone ring.

Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region, typically between 7.2 and 7.6 ppm. The specific multiplicity and chemical shifts would depend on the electronic environment, but they would likely present as a series of multiplets.

Vinylic Protons: The spectrum should contain signals for the three vinylic protons. The proton on the exocyclic double bond (=CH-Ph) would likely resonate as a singlet or a narrow triplet around 6.5-7.5 ppm. The two protons on the endocyclic double bond of the cyclopentenone ring (at C2 and C3) would appear as doublets or doublets of doublets, with characteristic coupling constants.

Allylic Protons: The two protons on the saturated carbon (C5) of the cyclopentenone ring are diastereotopic and would be expected to show distinct signals, likely as complex multiplets, due to coupling with the adjacent vinylic proton at C4.

Expected ¹H NMR Data Table for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Phenyl-H | 7.20 - 7.60 | Multiplet |

| Vinylic-H (exocyclic) | 6.50 - 7.50 | Singlet / Triplet |

| Vinylic-H (C2/C3) | 6.00 - 6.80 | Doublet / Doublet of Doublets |

| Allylic-H (C5) | 2.50 - 3.50 | Multiplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl, vinylic, and aliphatic carbons.

Carbonyl Carbon: The carbonyl carbon (C1) of the ketone is the most deshielded and is expected to appear at the lowest field, typically in the range of 195-210 ppm.

Aromatic and Vinylic Carbons: The carbon atoms of the phenyl ring and the double bonds will resonate in the range of 120-150 ppm.

Aliphatic Carbon: The saturated methylene (B1212753) carbon (C5) of the cyclopentenone ring would appear at the highest field, likely between 30 and 50 ppm.

Expected ¹³C NMR Data Table for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Ketone) | 195 - 210 |

| Phenyl & Vinylic Carbons | 120 - 150 |

| CH₂ (Aliphatic) | 30 - 50 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY and HSQC would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the cyclopentenone ring and confirm the assignments of the vinylic and allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. For this compound (C₁₂H₁₀O), the exact mass can be calculated. An experimental HRMS measurement would confirm the elemental composition of the molecule.

Calculated Exact Mass for C₁₂H₁₀O

| Formula | Monoisotopic Mass (Da) |

| C₁₂H₁₀O | 170.0732 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses.

Loss of CO: A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da).

Cleavage of the Benzylidene Group: Fragmentation could occur at the benzylidene group, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺, m/z 91) or a phenyl radical.

Ring Cleavage: The cyclopentenone ring could undergo various cleavage patterns, providing further structural clues.

Analysis of these fragmentation pathways would be critical to differentiate it from its isomers, such as 2-Benzylidenecyclopentanone, which would exhibit different fragmentation patterns due to the different placement of the double bond.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is exceptionally useful for identifying and quantifying individual components within a complex mixture, such as in reaction monitoring or purity assessment of a synthesized compound like this compound.

In a typical LC/MS analysis, the sample mixture is first injected into an HPLC system. For chalcone-like structures, a reversed-phase column (such as a C18 column) is commonly used. conicet.gov.ar The components of the mixture are separated based on their differential partitioning between the mobile phase (e.g., a gradient of methanol (B129727) and water) and the stationary phase. conicet.gov.ar The retention time, the time it takes for a compound to travel through the column to the detector, is a characteristic property of the compound under specific chromatographic conditions.

After separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for chalcone (B49325) derivatives, often resulting in the formation of a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. acs.orgnih.gov For this compound (molecular formula C₁₂H₁₀O, molecular weight approximately 170.21 g/mol ), the mass spectrometer would be set to detect its specific mass-to-charge ratio (m/z). In negative ion mode, a prominent signal would be expected at an m/z of approximately 169.2, corresponding to the [M-H]⁻ ion. nih.gov In positive ion mode, a signal around m/z 171.2 for the [M+H]⁺ adduct would be anticipated.

The combination of retention time from the LC and the specific m/z value from the MS provides a high degree of confidence in the identification of this compound, even in the presence of structurally similar impurities or byproducts. mdpi.com Tandem mass spectrometry (MS/MS) can further be employed to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, enhancing the certainty of identification. nih.gov

| Parameter | Description | Expected Value for this compound |

| LC Column | Stationary phase used for separation. | Reversed-phase (e.g., ODS C18) conicet.gov.ar |

| Mobile Phase | Solvents used to elute the compound. | Methanol/Water mixture conicet.gov.ar |

| Ionization Mode | Method of ion generation. | Electrospray Ionization (ESI) acs.orgnih.gov |

| [M-H]⁻ Ion (m/z) | Mass-to-charge ratio in negative ESI mode. | ~169.2 |

| [M+H]⁺ Ion (m/z) | Mass-to-charge ratio in positive ESI mode. | ~171.2 |

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹) and is unique for each compound, acting as a molecular fingerprint. For this compound, the key functional groups give rise to characteristic absorption bands.

The most prominent peak is typically the carbonyl (C=O) stretch of the α,β-unsaturated ketone. Conjugation with the double bond lowers the frequency compared to a saturated ketone. Therefore, a strong absorption band is expected in the range of 1685-1715 cm⁻¹. chemicalbook.com The carbon-carbon double bond (C=C) of the cyclopentenone ring and the exocyclic benzylidene group will show stretching vibrations in the 1600-1650 cm⁻¹ region. dergipark.org.tr Aromatic C=C stretching vibrations from the benzylidene group typically appear as a series of bands between 1450 and 1600 cm⁻¹.

The spectrum would also feature C-H stretching vibrations. The aromatic and vinylic C-H stretches are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentenone ring appear just below 3000 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations (wagging) for the substituted benzene (B151609) ring provide information about the substitution pattern and are observed in the 690-900 cm⁻¹ range.

Table of Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | α,β-Unsaturated Ketone | 1685 - 1715 | Strong |

| C=C Stretch | Alkene & Aromatic | 1600 - 1650 & 1450 - 1600 | Medium to Weak |

| C-H Stretch | Aromatic & Vinylic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium to Weak |

| C-H Bend | Aromatic (out-of-plane) | 690 - 900 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. nih.gov This often means that symmetric, non-polar bonds produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

For this compound, the C=C stretching vibrations of the aromatic ring and the enone system are expected to produce strong and sharp bands in the Raman spectrum, typically in the 1570-1640 cm⁻¹ region. dergipark.org.trmdpi.com The carbonyl (C=O) stretch, while strong in the IR, will also be present but may be of medium intensity in the Raman spectrum. The symmetric breathing mode of the benzene ring is a classic strong Raman band, usually appearing around 1000 cm⁻¹. This detailed "vibrational fingerprint" is highly specific and can be used for definitive identification and for studying subtle structural changes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. wikipedia.org Molecules containing conjugated systems, like this compound, typically exhibit strong absorptions in the UV-Vis range. The extended conjugation involving the benzene ring, the exocyclic double bond, and the carbonyl group is responsible for its characteristic electronic spectrum.

The primary electronic transitions observed for this molecule are π → π* and n → π*. libretexts.org

π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense (high molar absorptivity, ε) and are responsible for the main absorption bands in conjugated systems. libretexts.org For this compound, a strong π → π* absorption band (K-band) is expected at a wavelength (λ_max) above 250 nm, likely in the 280-320 nm range, due to the extensive conjugation. researchgate.net

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower intensity (low ε). libretexts.org They appear as a weaker shoulder or a separate band at a longer wavelength than the main π → π* transition, often above 300 nm.

The position and intensity of these absorption bands can be influenced by the solvent polarity. wikipedia.org For instance, n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may show a bathochromic (red) shift. uobabylon.edu.iq

Table of Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected λ_max Range (nm) | Relative Intensity (ε) |

| π → π | π → π | 280 - 320 | High |

| n → π | n → π | >300 | Low |

X-ray-Based Spectroscopic and Diffraction Techniques

X-ray techniques probe the core-level electrons and the arrangement of atoms, providing information on elemental composition, chemical state, and crystalline structure.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. nih.gov XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For an organic molecule like this compound, XPS can provide a detailed analysis of the carbon (C 1s) and oxygen (O 1s) core-level spectra. The binding energy of these core electrons is sensitive to the local chemical environment. High-resolution scans of the C 1s and O 1s regions can be deconvoluted to identify and quantify the different types of carbon and oxygen atoms present.

C 1s Spectrum: The C 1s signal can be resolved into multiple components. Carbon atoms in different functional groups will have slightly different binding energies. A peak for graphitic/aromatic C-C/C-H bonds would be expected around 284.8-285.0 eV. researchgate.net Carbon singly bonded to oxygen (C-O) in the cyclopentenone ring would appear at a higher binding energy, and the carbonyl carbon (C=O) would be shifted even further, to approximately 287-288 eV. researchgate.net

O 1s Spectrum: The O 1s spectrum would be simpler, with a primary component corresponding to the carbonyl oxygen (C=O) expected around 531-532 eV. nih.gov

This technique is particularly useful for analyzing the surface chemistry of the compound when deposited as a thin film or when studying its interaction with surfaces.

Table of Expected XPS Binding Energies for this compound

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H (Aromatic/Aliphatic) | ~285.0 |

| C 1s | C=O (Ketone) | ~287.5 |

| O 1s | C=O (Ketone) | ~531.5 |

X-ray Absorption Fine-Structure Spectroscopy (XAFS) for Local Atomic Structure

A comprehensive review of scientific literature and databases reveals a notable absence of specific studies utilizing X-ray Absorption Fine-Structure Spectroscopy (XAFS) for the analysis of this compound. XAFS, a powerful technique for determining the local geometric and electronic structure around a specific absorbing atom, is most commonly applied to materials containing heavier elements, such as metal complexes or organometallic compounds.

Typically, a XAFS experiment on this compound would involve probing the K-edges of the oxygen or carbon atoms. However, the low energy of these absorption edges presents significant experimental challenges, such as requiring high-vacuum conditions and specialized optics, which may contribute to the lack of available data. Furthermore, without a metal center, the information gleaned from the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions would pertain to the C-C and C-O bonding environments, for which other techniques like NMR and IR spectroscopy are often sufficient. To date, no research initiatives have published findings on the use of XAFS to characterize the local atomic structure of this specific compound.

Advanced Diffraction Techniques (e.g., SAXS, SANS, LEED, RHEED)

Advanced diffraction techniques are critical for understanding the long-range order and surface structures of materials. However, their application to this compound has not been documented in peer-reviewed literature.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These methods are used to investigate the structure of materials on a nanoscale, such as polymers, aggregates, or porous solids. A search for studies applying SAXS or SANS to characterize potential aggregation or self-assembly behavior of this compound in solution or in solid-state mixtures did not yield any results. Such studies would be valuable in understanding its behavior in various matrices but have yet to be undertaken.

Low-Energy Electron Diffraction (LEED) and Reflection High-Energy Electron Diffraction (RHEED): These are surface-sensitive techniques essential for determining the crystal structure of surfaces and the quality of thin films. The synthesis of this compound is typically achieved through bulk chemical reactions, and its purification is commonly performed by crystallization or chromatography. There are no published reports on the deposition of this compound as an ordered thin film or its study on a single-crystal substrate, which are prerequisites for LEED or RHEED analysis. Consequently, no data from these techniques are available.

Advanced Microscopic Techniques for Material Characterization

Microscopic techniques are fundamental for visualizing the morphology and structure of materials at the micro- and nanoscale. While standard optical microscopy might be used to observe bulk crystals of this compound, the application of more advanced electron microscopy techniques is not found in the current body of scientific research.

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of a material. This technique would be applicable for characterizing nanoparticles, thin crystalline lamellae, or defects within the crystal lattice of this compound. A thorough search of research databases indicates that no studies have been published that utilize TEM to investigate the solid-state structure of this compound.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of solid materials. It would be the ideal tool to visualize the crystal habit, size distribution, and surface features of solid this compound obtained from crystallization. Despite its utility, there are no specific research articles or datasets available that present SEM micrographs or morphological data for this compound. Research focused on its synthesis and crystallization has not extended to this level of morphological characterization.

Chemical Reactivity and Reaction Mechanisms of 4 Benzylidenecyclopent 2 En 1 One

Electrophilic and Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The 4-benzylidenecyclopent-2-en-1-one molecule possesses an α,β-unsaturated carbonyl system, which is a key determinant of its reactivity. This system provides two primary sites for addition reactions: the carbonyl carbon (C-1) and the β-carbon (C-4) of the exocyclic double bond. The polarity of the conjugated system, with a partial positive charge on both the carbonyl carbon and the β-carbon, makes it susceptible to attack by both electrophiles and nucleophiles. youtube.com

Nucleophilic Addition: Nucleophilic additions to α,β-unsaturated carbonyl compounds can occur via two main pathways: 1,2-addition (direct addition to the carbonyl group) or 1,4-addition (conjugate or Michael addition). youtube.comyoutube.com The choice between these pathways is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and steric hindrance. youtube.comyoutube.com

1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition. youtube.comyoutube.com This results in the formation of an alcohol after protonation of the intermediate alkoxide.

1,4-Addition (Conjugate Addition): Softer nucleophiles, like amines, sulfides, and stabilized enolates, generally favor 1,4-addition. youtube.com This pathway leads to the formation of an enolate intermediate, which then tautomerizes to the more stable keto form. youtube.com The use of a Lewis acid can sometimes promote 1,4-addition by coordinating to the carbonyl oxygen, thereby enhancing the electrophilicity of the β-carbon. youtube.com

Electrophilic Addition: In an electrophilic addition reaction, an electrophile reacts with the electron-rich π system. libretexts.org The double bonds in this compound can undergo electrophilic attack. For instance, the addition of a hydrogen halide (HX) would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of the halide at the β-carbon, or direct protonation of the exocyclic double bond to form a carbocation intermediate.

Cycloaddition Reactions (e.g., Diels-Alder reactions involving the cyclopentenone ring)

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. wikipedia.org The cyclopentenone ring in this compound contains a double bond that can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.org

Diels-Alder Reaction: The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, the endocyclic double bond of the cyclopentenone moiety can serve as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.orglibretexts.org The carbonyl group in the cyclopentenone ring acts as such a group, making the double bond electron-poor and thus a good dienophile.

The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single step. youtube.com The stereochemistry of the dienophile is retained in the product. libretexts.org For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.comlibretexts.org

| Reaction Type | Reactant 1 | Reactant 2 | Product Type |

| Diels-Alder | Conjugated Diene | This compound (as dienophile) | Bicyclic adduct |

Condensation and Derivatization Reactions

The carbonyl group and the active methylene (B1212753) group of the cyclopentenone ring provide sites for various condensation and derivatization reactions. These reactions are essential for the synthesis of a wide array of derivatives with potentially interesting biological or material properties.

Reactions at the Carbonyl Group: The carbonyl group can react with various nucleophiles to form derivatives such as oximes (with hydroxylamine), hydrazones (with hydrazine (B178648) and its derivatives), and semicarbazones (with semicarbazide). These reactions are classic examples of condensation reactions where a molecule of water is eliminated.

Reactions at the α-Carbon: The protons on the carbon atom adjacent to the carbonyl group (α-carbon) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol-type condensation reactions, to introduce new substituents on the cyclopentenone ring.

Photoisomerization and Photochemical Reactivity

The presence of multiple chromophores, including the benzylidene group and the α,β-unsaturated carbonyl system, makes this compound susceptible to photochemical transformations. libretexts.org

Photoisomerization: The exocyclic double bond (benzylidene group) can undergo E/Z (cis/trans) isomerization upon irradiation with light of a suitable wavelength. This process involves the promotion of an electron to an excited state, allowing for rotation around the carbon-carbon double bond, followed by relaxation back to the ground state to yield a mixture of isomers.

Photochemical Cycloadditions: Photochemical [2+2] cycloadditions are another important class of reactions for α,β-unsaturated carbonyl compounds. libretexts.org Upon photochemical activation, the cyclopentenone double bond can react with another alkene to form a four-membered cyclobutane (B1203170) ring. wikipedia.org These reactions often proceed via an excited triplet state of the enone.

Catalytic Transformations Involving this compound as Substrate or Intermediate

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. This compound can serve as a substrate in various catalytic reactions.

Catalytic Hydrogenation: The double bonds in the molecule can be selectively reduced using catalytic hydrogenation. Depending on the catalyst (e.g., Pd/C, PtO2, Raney Ni) and reaction conditions (pressure, temperature, solvent), it is possible to reduce the exocyclic double bond, the endocyclic double bond, or both, as well as the carbonyl group.

Asymmetric Catalysis: The prochiral centers in this compound make it an excellent substrate for asymmetric catalysis. For example, the conjugate addition of nucleophiles can be performed enantioselectively using a chiral catalyst, leading to the formation of chiral products with high optical purity. Organocatalysis has emerged as a powerful tool for such transformations. researchgate.net

| Catalytic Transformation | Catalyst Type | Potential Product |

| Hydrogenation | Heterogeneous (e.g., Pd/C) or Homogeneous | Saturated ketone or alcohol |

| Asymmetric Conjugate Addition | Chiral Organocatalyst or Metal Complex | Chiral cyclopentanone (B42830) derivative |

Investigation of Reaction Pathways and Intermediates

Understanding the detailed reaction pathways and the nature of intermediates is fundamental to controlling the outcome of chemical reactions. For the reactions of this compound, both experimental and computational methods are employed.

Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and characterize reaction intermediates and products. For example, the formation of an enolate intermediate in a conjugate addition can be inferred from spectroscopic data.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways and transition states. researchgate.net These calculations can provide valuable insights into the energetics of different reaction channels, helping to explain observed selectivities (e.g., 1,2- vs. 1,4-addition) and predict the feasibility of new reactions. researchgate.net For instance, computational studies can elucidate the energy profiles for the formation of different stereoisomers in a Diels-Alder reaction, explaining why one might be favored over another. researchgate.net

Theoretical and Computational Studies of 4 Benzylidenecyclopent 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 4-Benzylidenecyclopent-2-en-1-one, DFT calculations can elucidate key electronic and structural features that govern its reactivity and spectroscopic signatures.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov

HOMO: For this compound, the HOMO is expected to be primarily located on the benzylidene portion and the C=C double bond of the cyclopentenone ring, which are the most electron-rich regions. This orbital represents the ability to donate electrons in a chemical reaction.

LUMO: The LUMO is anticipated to be centered on the α,β-unsaturated ketone moiety. The electron-withdrawing carbonyl group makes the β-carbon atom electrophilic, and this region is susceptible to nucleophilic attack. This orbital signifies the capacity to accept electrons. researchgate.net

Energy Gap (ΔE): A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For α,β-unsaturated systems like this, the gap is generally smaller than in saturated counterparts, indicating higher reactivity, particularly for addition reactions. Calculations for similar systems suggest the gap can be tuned by adding substituents to the phenyl ring. researchgate.net The energy gap is a crucial parameter in predicting the electronic absorption spectra of the molecule. researchgate.net

Table 1: Illustrative Frontier Orbital Characteristics for this compound

| Orbital | Expected Primary Location | Chemical Significance |

|---|---|---|

| HOMO | Benzylidene Ring and C=C bond | Region for electrophilic attack; electron-donating ability |

| LUMO | α,β-Unsaturated Ketone System (C=C-C=O) | Region for nucleophilic attack; electron-accepting ability |

| Energy Gap (ΔE) | N/A | Indicator of kinetic stability and chemical reactivity |

Dipole Moments and Electrostatic Potential Maps

The distribution of charge within a molecule is fundamental to its interactions with other molecules. DFT calculations can predict the dipole moment and generate molecular electrostatic potential (MEP) maps to visualize charge distribution. youtube.comresearchgate.net

Dipole Moment: this compound is a polar molecule due to the presence of the electronegative oxygen atom in the carbonyl group. This creates a significant dipole moment, with the negative end oriented towards the oxygen atom. The calculated dipole moment provides a quantitative measure of this polarity.

Electrostatic Potential Map (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. youtube.com For this compound, the MEP would show:

Negative Potential (Red/Yellow): A region of high electron density, corresponding to the electronegative carbonyl oxygen atom. This site is prone to interaction with electrophiles or hydrogen bond donors. youtube.comresearchgate.net

Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms of the phenyl ring and the cyclopentenone ring. These areas are susceptible to interaction with nucleophiles. youtube.comresearchgate.net

Intermediate Potential (Green): Areas with relatively neutral potential, such as the carbon framework.

The MEP map is invaluable for identifying the most likely sites for intermolecular interactions and chemical reactions. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis via DFT is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes of the molecule. scm.com

For this compound, key predicted vibrational modes would include:

C=O Stretch: A strong, characteristic band for the ketone carbonyl group.

C=C Stretch: Bands corresponding to the double bonds in the cyclopentenone ring and the benzylidene bridge.

C-H Stretch: Vibrations from the aromatic and vinylic hydrogens.

C-H Bending: In-plane and out-of-plane bending modes.

Comparing the theoretically calculated spectrum with an experimental one allows for precise assignment of the observed absorption bands. Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation in calculations, can be corrected using scaling factors.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity in IR |

|---|---|---|

| C=O Stretch (Ketone) | 1690-1715 | Strong |

| C=C Stretch (Alkene & Aromatic) | 1600-1680 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (Vinylic) | 3010-3095 | Medium to Weak |

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT provides information on a static, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. mdpi.commdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to view molecular behavior over time. mdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has a key rotatable single bond between the cyclopentenone ring and the benzylidene group. MD simulations can sample the potential energy surface related to the rotation around this bond, identifying the most stable conformers and the energy barriers between them.

Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the solvent influences the conformational preferences and dynamics of the molecule. nih.gov

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as free energy differences between different conformations, providing a more complete picture of the conformational landscape at a given temperature. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govacs.org These models are highly valuable in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. nih.govunair.ac.id

QSAR Modeling: If a series of this compound derivatives are synthesized and tested for a specific biological activity (e.g., anticancer, antimicrobial), a QSAR model can be developed. nih.govchalcogen.ro This involves:

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, topological) for each compound.

Model Building: Using statistical methods, such as multiple linear regression (MLR), to build an equation that relates the descriptors to the observed activity. nih.gov

Validation: Rigorously validating the model to ensure its predictive power. chalcogen.ro Such a model could identify key structural features that enhance or diminish the biological activity, guiding the design of more potent analogues. rsc.orgnih.gov

QSPR Modeling: Similarly, a QSPR model can be built to predict physicochemical properties like solubility, melting point, or chromatographic retention time. This is useful for optimizing the formulation and delivery characteristics of a compound. The inherent electrophilicity of α,β-unsaturated carbonyl compounds, which allows them to act as Michael acceptors, is a key structural feature that often correlates with toxicity. acs.orgqsardb.org

Table 3: Example Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Topological | Connectivity indices, Shape indices | Molecular branching and shape |

| Hydrophobic | LogP | Partitioning between water and octanol |

Prediction of Reaction Pathways and Catalytic Mechanisms

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. mdpi.com By mapping the potential energy surface (PES) of a reaction, chemists can identify the most energetically favorable pathway.

For this compound, theoretical studies can predict the outcomes and mechanisms of various reactions, such as:

Michael Addition: As an α,β-unsaturated ketone, it is a classic Michael acceptor. Calculations can model the nucleophilic attack at the β-carbon, determining the transition state structures and activation energies for different nucleophiles. This helps in understanding the regioselectivity and stereoselectivity of the reaction. acs.org

Cycloaddition Reactions: The double bonds in the molecule can participate in cycloaddition reactions. For example, theoretical calculations can explore the mechanism of a [3+2] cycloaddition, determining whether the reaction proceeds through a concerted or stepwise mechanism and predicting the stereochemical outcome. rsc.org

By locating transition states and calculating their energies, researchers can predict reaction rates and understand how substituents on the benzylidene ring or the cyclopentenone moiety might influence reactivity.

In Silico Prediction of Biological Activities

In silico prediction is a cornerstone of modern drug discovery, utilizing computer simulations and modeling to forecast the biological activity of a molecule before it is synthesized or tested in a lab. nih.gov This process involves a range of techniques, from predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) to identifying potential protein targets through molecular docking and quantitative structure-activity relationship (QSAR) models. mdpi.com

For this compound, specific and comprehensive in silico screening results are not extensively documented in publicly available scientific literature. However, the methodologies are well-established, and studies on structurally related compounds, such as other benzylidene and cyclopentenone derivatives, provide a clear framework for how its biological activities could be predicted.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This helps in understanding the binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, which are crucial for a compound's biological function.

While docking studies specifically for this compound are not readily found, research on analogous structures highlights potential targets. For instance, derivatives of 2-benzylideneindan-1-one, which share the benzylidene ketone motif, have been docked against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both significant targets in neurodegenerative diseases. A hypothetical docking study of this compound would likely explore its fit within the active sites of similar enzymes, such as those involved in cancer and inflammation, like protein kinases and cyclooxygenases, given the known activities of related chalcones and cyclopentenones.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. mdpi.com By analyzing a series of related compounds, these models can predict the activity of new, untested molecules. A QSAR study for this compound would involve compiling a dataset of similar cyclopentenone derivatives with known biological activities and then using statistical methods to build a predictive model based on various molecular descriptors.

Prediction of Activity Spectra for Substances (PASS) and ADMET Analysis

Online tools and specialized software can predict a wide spectrum of biological activities based on a compound's structure. These predictions are based on large databases of known active compounds. Furthermore, the prediction of ADMET properties is crucial to assess the drug-likeness of a compound. mdpi.com These analyses predict factors like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

A summary of potential in silico analyses for this compound is presented below, illustrating the types of predictions that would be generated.

Table 1: Illustrative In Silico Analysis for this compound

| Analysis Type | Predicted Property / Activity | Significance |

|---|---|---|

| Molecular Docking | Binding Affinity (kcal/mol) to targets like COX-2, EGFR, MAO-B | Predicts potential as an anti-inflammatory, anticancer, or neuroprotective agent. |

| QSAR | Predicted IC₅₀ values for various enzymes/cell lines | Quantifies potential potency based on structural features. mdpi.com |

| ADMET Prediction | Lipinski's Rule of Five, Blood-Brain Barrier Permeation, hERG Inhibition | Assesses drug-likeness, CNS activity potential, and cardiotoxicity risk. nih.gov |

| PASS Prediction | Probability of being active (Pa) for various biological functions | Broadly screens for dozens of potential therapeutic activities. |

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

Biological Activity and Mechanistic Investigations of 4 Benzylidenecyclopent 2 En 1 One and Its Analogues in Vitro Focus

Anticancer and Cytostatic Activities (In Vitro Cellular Mechanisms)

Analogues of 4-benzylidenecyclopent-2-en-1-one have demonstrated notable anticancer and cytostatic effects in various in vitro models. These activities are often attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation.

Tubulin Polymerization Inhibition and Microtubule Targeting (In Vitro)

A significant mechanism underlying the anticancer activity of certain analogues is the inhibition of tubulin polymerization. nih.govresearchgate.netmdpi.comrsc.org Microtubules, dynamic polymers of tubulin, are crucial components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. nih.govresearchgate.netmdpi.comrsc.org By disrupting microtubule dynamics, these compounds can halt cell division and induce apoptosis (programmed cell death).

Several studies have highlighted the potential of benzylidene-containing compounds to inhibit tubulin polymerization. For instance, a series of 2-benzylidene indanones were synthesized and evaluated for their ability to inhibit tubulin polymerization in vitro. Three of these analogues demonstrated potent inhibition with IC₅₀ values ranging from 0.62 to 2.04 μM. nih.gov Similarly, other research has shown that structurally related compounds can effectively inhibit tubulin polymerization, with some exhibiting potency comparable to established agents like combretastatin (B1194345) A-4 (CA-4). researchgate.netmdpi.comrsc.org Molecular docking studies have further suggested that these compounds may interact with the colchicine-binding site on tubulin, a well-known target for microtubule-destabilizing agents. mdpi.com

The structural features of these molecules, such as the presence and substitution patterns on the benzylidene and cyclopentenone rings, play a crucial role in their tubulin-inhibiting activity. The design of these compounds often draws inspiration from natural products like colchicine (B1669291) and combretastatin A-4, which are known to be potent inhibitors of tubulin polymerization. researchgate.netrsc.org

Cell Cycle Arrest Induction (In Vitro)

Another key in vitro mechanism of action for these compounds is the induction of cell cycle arrest, a process that prevents cancer cells from progressing through the cell division cycle. This arrest provides an opportunity for DNA repair mechanisms to act or, if the damage is too severe, for the cell to undergo apoptosis.

Studies have shown that analogues of this compound can induce cell cycle arrest at different phases. For example, a cyclic chalcone (B49325) analogue, (E)-2-(2',4'-dimethoxybenzylidene)-1-tetralone (Q705), was found to cause a significant arrest of HCT116 colorectal cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest was associated with the disruption of microtubule organization and downregulation of tubulins. nih.gov Similarly, other related compounds have been shown to induce G2/M phase arrest in various cancer cell lines, including breast cancer. mdpi.com

The induction of cell cycle arrest is often a direct consequence of the disruption of microtubule function. When the mitotic spindle is compromised due to tubulin polymerization inhibition, the spindle assembly checkpoint is activated, leading to a halt in the cell cycle at the G2/M transition. plos.orgnih.govresearchgate.net This prevents the segregation of chromosomes and ultimately triggers apoptotic pathways.

Inhibition of Cancer Cell Line Proliferation (In Vitro)

A primary indicator of the anticancer potential of this compound analogues is their ability to inhibit the proliferation of various cancer cell lines in vitro. Numerous studies have demonstrated the potent antiproliferative activity of these compounds against a wide range of human cancer cell lines.

For instance, two nortopsentin analogues, compounds 1k and 4c, exhibited significant antiproliferative activity against a panel of human cancer cell lines, with GI₅₀ values ranging from micromolar to submicromolar levels (0.81-27.7 and 0.93-4.70 µM, respectively). researchgate.net Another study on benzylidene 2-aminoimidazolone derivatives found that one compound, 2b, displayed strong antitumor activities with IC₅₀ values between 12.87 and 17.10 µM against five human cancer cell lines, which was more potent than the reference drug 5-fluorouracil. nih.gov

The antiproliferative effects of these compounds are dose-dependent and have been observed in various cancer types, including colorectal, breast, lung, liver, and pancreatic cancers. researchgate.netnih.govnih.govjksus.orgresearchgate.netresearchgate.net The table below summarizes the in vitro antiproliferative activity of selected analogues against different cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Selected Analogues

| Compound/Analogue | Cancer Cell Line(s) | IC₅₀/GI₅₀ (µM) | Reference |

| Nortopsentin analogue 1k | HCT-116 (Colorectal) | 2.91 | researchgate.net |

| Nortopsentin analogue 4c | HCT-116 (Colorectal) | 2.35 | researchgate.net |

| Benzylidene indanone 9j | Multiple human cancer cell lines | 0.01 - 0.88 | nih.gov |

| Benzylidene 2-aminoimidazolone 2b | Five human cancer cell lines | 12.87 - 17.10 | nih.gov |

| (E)-2-(2',4'-dimethoxybenzylidene)-1-tetralone (Q705) | HCT116 (Colorectal) | 3.44 | nih.gov |

| Benzimidazole derivative se-182 | A549 (Lung), HepG2 (Liver) | 15.80, 15.58 | jksus.org |

Antifungal and Antimicrobial Activities (In Vitro Mechanistic Insights)

In addition to their anticancer properties, analogues of this compound have also been investigated for their potential as antifungal and antimicrobial agents. The mechanisms underlying these activities are distinct from their anticancer effects and often target cellular processes unique to fungi and bacteria.

Chitin (B13524) Synthesis Inhibition (In Vitro)

One of the proposed mechanisms for the antifungal activity of these compounds is the inhibition of chitin synthesis. nih.gov Chitin is a crucial structural component of the fungal cell wall, providing rigidity and protection. nih.govnih.gov Since chitin is absent in humans, its synthesis pathway represents an attractive target for the development of selective antifungal drugs. nih.gov

While direct evidence for chitin synthesis inhibition by this compound itself is limited, the broader class of compounds to which it belongs has been studied in this context. The inhibition of chitin synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. nih.gov This mechanism is particularly effective against actively growing fungi that are synthesizing new cell wall material.

Spectrum of Activity against Fungal and Bacterial Species

In vitro studies have demonstrated that analogues of this compound exhibit a spectrum of activity against various fungal and bacterial species. These studies are crucial for identifying the potential therapeutic applications of these compounds as antimicrobial agents.

For example, salicylanilide (B1680751) benzoates, which share some structural similarities, have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the micromolar range. nih.gov However, their antifungal activity was found to be significantly lower. nih.gov Other studies on different classes of heterocyclic compounds have reported varying degrees of activity against both bacterial and fungal strains. japsonline.commdpi.comresearchgate.netresearchgate.net

The table below provides a summary of the in vitro antimicrobial activity of selected analogues.

Table 2: In Vitro Antimicrobial Activity of Selected Analogues

| Compound/Analogue Class | Target Organism(s) | Activity (e.g., MIC) | Reference |

| Salicylanilide benzoates | Gram-positive bacteria (e.g., S. aureus) | MIC ≥ 0.98 µmol/L | nih.gov |

| Phenoxy hydrazide analogues | Pathogenic microbes | Good inhibition | japsonline.com |

| Valine-derived 1,3-oxazoles | Gram-positive bacteria, C. albicans | Active | mdpi.comresearchgate.net |

Photosynthesis Inhibitory Mechanisms (In Vitro Photosystem II Inhibition)

The potential for this compound and its analogues to inhibit photosynthesis, specifically at the level of Photosystem II (PSII), is an area of scientific inquiry. Research in this field often focuses on the disruption of the photosynthetic electron transport chain.

Blocking Electron Transport at QB Level (In Vitro)

The QB binding site on the D1 protein of Photosystem II is a common target for many synthetic and natural photosynthesis inhibitors. While direct studies on this compound are limited, the mechanism of action for structurally related α,β-unsaturated ketones, such as certain chalcones, has been investigated. These compounds are thought to act as competitors with plastoquinone, the native ligand for the QB site. By binding to this site, they can block the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the linear electron transport and, consequently, the entire process of photosynthesis. The efficiency of this blockage can be quantified by determining the concentration of the compound required to inhibit 50% of the electron transport rate (IC50 value).

Interaction with D1 Protein in Photosystem II (In Vitro)

The interaction with the D1 protein is a critical aspect of the inhibitory action of compounds targeting the QB site. The D1 protein is a core component of the Photosystem II reaction center. The binding affinity of an inhibitor to the D1 protein is determined by a combination of factors, including the inhibitor's size, shape, and electronic properties, as well as the specific amino acid residues lining the binding pocket. For analogues of this compound, it is hypothesized that the benzylidene moiety and the cyclopentenone ring would interact with hydrophobic and hydrophilic pockets within the D1 protein structure. The specific nature of these interactions, such as hydrogen bonding and van der Waals forces, would dictate the stability of the inhibitor-protein complex and, therefore, the potency of the photosynthetic inhibition.

Anti-inflammatory and Antioxidant Activities (In Vitro Assays)

In the realm of medicinal chemistry, compounds featuring the α,β-unsaturated ketone scaffold, characteristic of this compound, are frequently evaluated for their anti-inflammatory and antioxidant properties. Various in vitro assays are employed to elucidate the mechanisms underlying these activities.

Mechanism of Anti-inflammatory Action (e.g., BSA Denaturation, RBC Hemolysis Inhibition)

Protein denaturation is a key event in the inflammatory cascade. The ability of a compound to prevent protein denaturation is a recognized indicator of its anti-inflammatory potential. The Bovine Serum Albumin (BSA) denaturation assay is a widely used in vitro model to screen for such activity. In this assay, heat-induced denaturation of BSA is measured in the presence and absence of the test compound. A reduction in the denaturation of BSA suggests a stabilizing effect on the protein, which is a desirable anti-inflammatory attribute.

Another important in vitro method to assess anti-inflammatory activity is the inhibition of red blood cell (RBC) hemolysis. The RBC membrane is analogous to the lysosomal membrane, and its stabilization is crucial in mitigating the inflammatory response. Compounds that can protect the RBC membrane from hypotonicity-induced or heat-induced lysis are considered to have membrane-stabilizing properties and, therefore, potential anti-inflammatory effects.

Table 1: In Vitro Anti-inflammatory Activity of Structurally Related Chalcone Analogues

| Compound Analogue | Concentration (µg/mL) | % Inhibition of BSA Denaturation | % Inhibition of RBC Hemolysis |

| Chalcone A | 100 | 65.2 | 58.7 |

| Chalcone B | 100 | 72.5 | 66.3 |

| Chalcone C | 100 | 58.9 | 52.1 |

| Diclofenac Sodium (Standard) | 100 | 85.4 | 78.9 |

Note: The data in this table is representative of findings for structurally related chalcone compounds and is for illustrative purposes.

Mechanism of Antioxidant Action (e.g., DPPH, H2O2 Scavenging)

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method to evaluate antioxidant potential. DPPH is a stable free radical that, upon accepting an electron or hydrogen radical from an antioxidant, is converted to a non-radical form, leading to a decrease in its absorbance. The extent of discoloration is proportional to the scavenging activity of the antioxidant.

The hydrogen peroxide (H2O2) scavenging assay is another important test. Although H2O2 itself is not a radical, it can generate the highly reactive hydroxyl radical via the Fenton reaction. Therefore, the ability of a compound to scavenge H2O2 is a significant measure of its antioxidant efficacy.

Analogues of this compound, particularly those containing phenolic hydroxyl groups on the benzylidene ring, are expected to exhibit potent antioxidant activity due to their ability to donate a hydrogen atom to free radicals.

Table 2: In Vitro Antioxidant Activity of Structurally Related Chalcone Analogues

| Compound Analogue | IC50 for DPPH Scavenging (µM) | IC50 for H2O2 Scavenging (µM) |

| Chalcone D (with hydroxyl group) | 25.8 | 45.2 |

| Chalcone E (without hydroxyl group) | > 100 | > 100 |

| Ascorbic Acid (Standard) | 15.2 | 28.7 |

Note: The data in this table is representative of findings for structurally related chalcone compounds and is for illustrative purposes. IC50 is the concentration required to scavenge 50% of the radicals.

Enzyme Inhibition Studies (In Vitro)

The α,β-unsaturated ketone moiety present in this compound and its analogues is a Michael acceptor, making it a potential candidate for the inhibition of enzymes, particularly those with a cysteine residue in their active site. The thiol group of the cysteine can undergo a nucleophilic addition to the β-carbon of the enone system, leading to the formation of a covalent bond and irreversible inhibition of the enzyme.

A variety of enzymes are potential targets for such inhibition, including but not limited to:

Protein Tyrosine Phosphatases (PTPs): These enzymes play crucial roles in cellular signaling, and their inhibition is a target for various therapeutic areas.

Caspases: A family of cysteine proteases that are central to the process of apoptosis.

Cathepsins: Lysosomal cysteine proteases involved in protein turnover and degradation.

Enzymes involved in inflammatory pathways: Such as cyclooxygenases (COX) and lipoxygenases (LOX), although the mechanism may not always be covalent.

In vitro enzyme inhibition assays are performed by incubating the purified enzyme with the test compound and then measuring the residual enzyme activity using a specific substrate. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50). The nature of the substituents on the benzylidene ring and the cyclopentenone core can significantly influence the selectivity and potency of enzyme inhibition.

Mechanistic Elucidation of Bioactivity at the Molecular and Cellular Level (In Vitro)

The bioactivity of this compound and its analogues has been a subject of significant interest, particularly in the context of anticancer research. In vitro studies have been instrumental in dissecting the molecular and cellular mechanisms that underpin their therapeutic potential. These investigations have revealed that these compounds can modulate key cellular processes, including cell cycle progression, apoptosis, and inflammatory signaling pathways.

A prominent mechanism of action for analogues of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain 3,5-bis(benzylidene)-4-piperidone derivatives, which share the α,β-unsaturated ketone pharmacophore, have been shown to induce apoptosis in human leukemia (HL-60) and squamous cell carcinoma (HSC-2, HSC-4) cell lines. nih.gov This apoptotic induction is often mediated through the activation of caspases, a family of proteases that are central to the execution of the apoptotic program. One study demonstrated that a lead compound, 3,5-bis(benzylidene)-1-[4-2-(morpholin-4-yl)ethoxyphenylcarbonyl]-4-piperidone hydrochloride, triggered internucleosomal DNA fragmentation and the activation of caspase-3 in HL-60 cells. nih.gov

Furthermore, some analogues have been observed to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. A benzylidene indanone derivative, for example, was found to cause G2/M phase arrest in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting their division and growth.